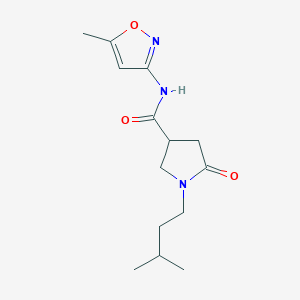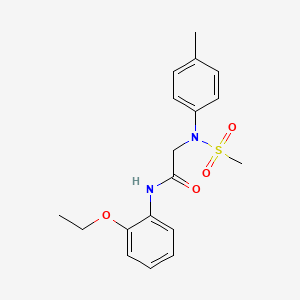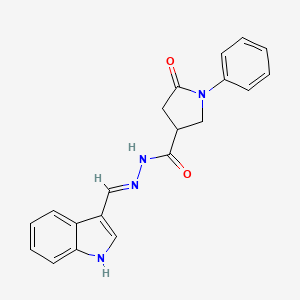![molecular formula C13H11ClF3NO2 B6106226 3-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylene)-2,4-pentanedione](/img/structure/B6106226.png)
3-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylene)-2,4-pentanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylene)-2,4-pentanedione, also known as CTPD, is a chemical compound that is widely used in scientific research. CTPD is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is known for its unique properties and has been extensively studied for its applications in various fields of research.
Mécanisme D'action
The mechanism of action of 3-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylene)-2,4-pentanedione is not fully understood. However, it is believed that this compound acts as a chelating agent, binding to metal ions and forming a complex. This complex can then be detected using fluorescence spectroscopy. The fluorescence intensity of this compound is dependent on the concentration of metal ions present in the sample.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects. It is not known to be toxic or carcinogenic and has been classified as a non-hazardous chemical. However, further studies are required to fully understand the effects of this compound on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylene)-2,4-pentanedione is its high sensitivity and selectivity for metal ions. It is also easy to use and can be used in a variety of experimental setups. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the use of 3-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylene)-2,4-pentanedione in scientific research. One potential application is in the development of new drugs for the treatment of metal ion-related diseases such as Alzheimer's and Parkinson's disease. This compound could also be used in the development of new diagnostic tools for the detection of metal ions in biological samples. Additionally, further studies are required to fully understand the mechanism of action of this compound and its potential applications in other fields of research.
Conclusion
In conclusion, this compound is a versatile compound that has several applications in scientific research. Its unique properties make it a valuable tool for the detection of metal ions and the development of new drugs. Further studies are required to fully understand its mechanism of action and potential applications in other fields of research.
Méthodes De Synthèse
The synthesis of 3-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylene)-2,4-pentanedione involves the reaction of 2-chloro-5-trifluoromethylaniline with acetylacetone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The overall yield of the synthesis process is around 60%.
Applications De Recherche Scientifique
3-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylene)-2,4-pentanedione has several applications in scientific research. It is widely used as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has also been used as a reagent for the determination of amino acids and proteins. In addition, this compound has been studied for its potential use in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
(E)-3-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3NO2/c1-7(19)10(8(2)20)6-18-12-5-9(13(15,16)17)3-4-11(12)14/h3-6,19H,1-2H3/b10-7+,18-6? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMXVXULGJKPPR-KGDSROFESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=NC1=C(C=CC(=C1)C(F)(F)F)Cl)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C=NC1=C(C=CC(=C1)C(F)(F)F)Cl)\C(=O)C)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6106151.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1H-indole-6-carboxamide](/img/structure/B6106165.png)
![N-cyclohexyl-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6106166.png)
![N-(3,4-dimethylphenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B6106172.png)

![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6106197.png)

![2-[4-(3,5-difluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6106213.png)


![4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone](/img/structure/B6106238.png)
![2-(methoxymethyl)-7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6106243.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol](/img/structure/B6106248.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B6106252.png)